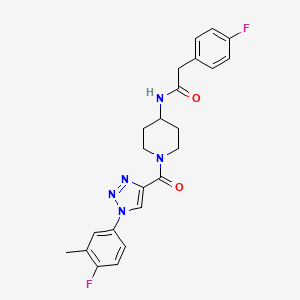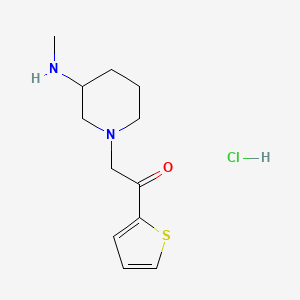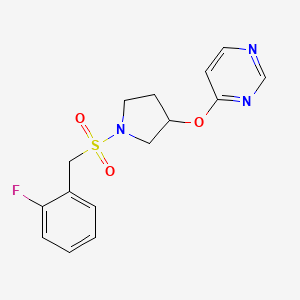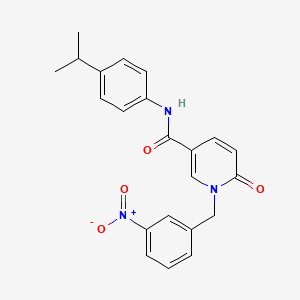![molecular formula C9H12BrN3O B2397898 5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine CAS No. 1340505-46-5](/img/structure/B2397898.png)
5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine” is a chemical compound that is used as a building block in the synthesis of various bioactive compounds . It has been used as a ligand for central nicotinic acetylcholine receptor and in a novel synthetic approach to anti-HIV active integrase inhibitors .
Synthesis Analysis
The synthesis of “this compound” involves the use of Sodium Methoxide and 5-Bromo-2-chloropyrimidine . Pyrrolidine, a five-membered nitrogen heterocycle, is often used in the synthesis of compounds for the treatment of human diseases .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a pyrimidine ring via a methoxy group . The empirical formula is C9H11BrN2 and the molecular weight is 227.10 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a solid form, a refractive index of 1.555, a boiling point of 80 °C/12 mmHg, and a density of 1.453 g/mL at 25 °C .Applications De Recherche Scientifique
Antiviral Activity
5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine derivatives have been synthesized and evaluated for their antiviral activities. One study involved the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which showed marked inhibitory effects on retrovirus replication in cell culture. These derivatives exhibited significant antiretroviral activity comparable to reference drugs, highlighting their potential in antiviral therapy (Hocková et al., 2003).
Synthetic Methodologies
The synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates has been explored, showcasing methodologies for accessing 5-hydroxy-pyrimidine cores. These methods provide efficient routes for the large-scale synthesis of such compounds, paving the way for the development of novel heterocyclic analogues (Morgentin et al., 2009).
Total Synthesis of Natural Products
This compound derivatives have been utilized in the total synthesis of natural products like variolin B and deoxyvariolin B. The selective and sequential palladium-mediated functionalization of these derivatives demonstrates their utility in complex organic synthesis, contributing to the synthesis of bioactive natural products (Baeza et al., 2010).
Biochemical Properties
The biochemical and biological properties of 5-bromotubercidin, a synthetic analogue of a cytotoxic pyrrolo[2,3-d]pyrimidine ribonucleoside, have been studied for their specificity and selectivity in cellular processes. This research provides insights into the molecular mechanisms of action of pyrrolopyrimidine derivatives and their potential therapeutic applications (Brdar & Reich, 2008).
Antimicrobial Activity
Novel cyanopyridine derivatives synthesized from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile have shown significant antimicrobial activity against a wide range of bacteria. This research highlights the potential of this compound derivatives as new antimicrobial agents (Bogdanowicz et al., 2013).
Safety and Hazards
“5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine” is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is also harmful by inhalation and in contact with skin . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .
Mécanisme D'action
Target of Action
Pyrrolidine, a structural component of this compound, is known to be a versatile scaffold in drug discovery, often used to obtain compounds for the treatment of various human diseases .
Mode of Action
Compounds containing a pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine-based compounds have been reported to influence various biological activities, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in drug molecules, such as nitrogen in the pyrrolidine ring, is a common strategy to modify physicochemical parameters and obtain optimal adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .
Propriétés
IUPAC Name |
5-bromo-2-(pyrrolidin-2-ylmethoxy)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c10-7-4-12-9(13-5-7)14-6-8-2-1-3-11-8/h4-5,8,11H,1-3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSWJXNUJUHKLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=NC=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide](/img/structure/B2397816.png)

![3-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2397819.png)
![5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B2397820.png)
![2-[(3-Fluorophenyl)methylsulfanyl]-3-[2-[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]quinazolin-4-one](/img/structure/B2397822.png)
![5-(1-adamantyl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2397824.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2397826.png)
![3-(4-Fluorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2397831.png)




![N-[(1-Methylsulfonylpiperidin-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2397838.png)